molecular formula C13H10ClN3O3 B2422435 N-(3-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide CAS No. 866049-30-1

N-(3-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide

Cat. No.: B2422435
CAS No.: 866049-30-1
M. Wt: 291.69
InChI Key: LOPJUGLPZHUWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a nitro group attached to a benzenecarboximidamide structure. Its unique molecular structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide typically involves the reaction of 3-chlorophenylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products. The resulting product is then treated with hydroxylamine hydrochloride to introduce the hydroxy group, forming the final compound.

Industrial Production Methods

Industrial production of N-(3-chlorophenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of N-(3-chlorophenyl)-N’-oxo-3-nitrobenzenecarboximidamide.

    Reduction: Formation of N-(3-chlorophenyl)-N’-hydroxy-3-aminobenzenecarboximidamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the nitro group allows it to participate in redox reactions, while the hydroxy group can form hydrogen bonds with target molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-hydroxy-4-nitrobenzenecarboximidamide
  • N-(3-chlorophenyl)-N’-hydroxy-2-nitrobenzenecarboximidamide
  • N-(3-chlorophenyl)-N’-hydroxy-3-nitrobenzamide

Uniqueness

N-(3-chlorophenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide is unique due to the specific positioning of the nitro and hydroxy groups on the benzene ring, which influences its reactivity and interaction with biological targets. This unique structure allows it to exhibit distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-hydroxy-3-nitrobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3/c14-10-4-2-5-11(8-10)15-13(16-18)9-3-1-6-12(7-9)17(19)20/h1-8,18H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPJUGLPZHUWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NC2=CC(=CC=C2)Cl)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.